1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole
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Overview
Description
1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole is a complex organic compound with a unique structure that includes both nitro and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole typically involves multiple steps, starting from readily available precursors. The key steps include nitration, sulfonylation, and methylation reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. Advanced techniques such as microwave-assisted synthesis and catalytic processes are employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are frequently used.
Major Products Formed
The major products formed from these reactions include amines, thiols, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The sulfonyl group can also participate in various biochemical pathways, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-4-(methylsulfonyl)-1H-imidazole: Lacks the nitro group, resulting in different chemical properties and applications.
1,2-Dimethyl-5-nitro-1H-imidazole:
Uniqueness
1,2-Dimethyl-4-((methylsulfonyl)methyl)-5-nitro-1H-imidazole is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H11N3O4S |
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Molecular Weight |
233.25 g/mol |
IUPAC Name |
1,2-dimethyl-4-(methylsulfonylmethyl)-5-nitroimidazole |
InChI |
InChI=1S/C7H11N3O4S/c1-5-8-6(4-15(3,13)14)7(9(5)2)10(11)12/h4H2,1-3H3 |
InChI Key |
ZYQZMXYVMXPJBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C)[N+](=O)[O-])CS(=O)(=O)C |
Origin of Product |
United States |
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